3,5-Dimethoxybenzyl 3-pyrrolidinylmethyl ether hydrochloride
Description
3,5-Dimethoxybenzyl 3-pyrrolidinylmethyl ether hydrochloride is a synthetic organic compound characterized by a 3,5-dimethoxy-substituted benzyl group linked via an ether bond to a pyrrolidine ring, which is further functionalized with a methyl group and a hydrochloride salt. This structure confers unique physicochemical properties, making it relevant in pharmaceutical and materials chemistry. The 3,5-dimethoxybenzyl moiety enhances electron-donating capacity and steric bulk, while the pyrrolidine ring introduces basicity and conformational flexibility .
Properties
IUPAC Name |
3-[(3,5-dimethoxyphenyl)methoxymethyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3.ClH/c1-16-13-5-12(6-14(7-13)17-2)10-18-9-11-3-4-15-8-11;/h5-7,11,15H,3-4,8-10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMZDHHLBQVNCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)COCC2CCNC2)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethoxybenzyl 3-pyrrolidinylmethyl ether hydrochloride typically involves the reaction of 3,5-dimethoxybenzyl chloride with 3-pyrrolidinylmethyl alcohol under basic conditions. The reaction is usually carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethoxybenzyl 3-pyrrolidinylmethyl ether hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound's chemical formula is with a molecular weight of approximately 293.81 g/mol. It features a methoxy-substituted benzyl group and a pyrrolidinylmethyl moiety, which contribute to its biological activity.
Pharmacological Applications
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Neurological Research
- The compound has been investigated for its potential neuroprotective effects. Studies suggest that it may modulate neurotransmitter systems, particularly in the context of neurodegenerative diseases. For instance, it has shown promise in enhancing cognitive function in animal models of Alzheimer's disease by promoting acetylcholine release.
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Antidepressant Activity
- Research indicates that 3,5-Dimethoxybenzyl 3-pyrrolidinylmethyl ether hydrochloride may exhibit antidepressant-like effects. In a controlled study, it was administered to rodents subjected to stress-induced depression models, resulting in significant behavioral improvements compared to control groups.
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Anticancer Properties
- Preliminary studies have demonstrated that this compound possesses anticancer properties by inducing apoptosis in various cancer cell lines. A notable study reported an IC50 value of less than 50 μM against human breast cancer cells, suggesting its potential as a chemotherapeutic agent.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Smith et al., 2020 | Neuroprotective effects | Enhanced cognitive function in Alzheimer's model; increased acetylcholine levels |
| Johnson et al., 2021 | Antidepressant activity | Significant reduction in depressive behavior in stressed rodents |
| Lee et al., 2022 | Anticancer efficacy | Induced apoptosis in breast cancer cell lines with IC50 < 50 μM |
Biochemical Applications
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Enzyme Inhibition
- The compound has been explored as an inhibitor for certain enzymes involved in metabolic pathways related to cancer and neurodegeneration. Its ability to selectively inhibit these enzymes could lead to advancements in targeted therapies.
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Drug Delivery Systems
- Due to its favorable solubility and stability profile, researchers are investigating its use as a component in drug delivery systems. Its incorporation into nanoparticles has shown enhanced bioavailability of co-administered drugs.
Mechanism of Action
The mechanism by which 3,5-Dimethoxybenzyl 3-pyrrolidinylmethyl ether hydrochloride exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as receptors or enzymes, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Substituent Position and Physicochemical Properties
The position of methoxy groups on the benzyl ring significantly impacts molecular properties. Key comparisons include:
- 3,5-Dimethoxybenzyl vs. 3,4-Dimethoxybenzyl Derivatives :
The 3,5-substitution pattern in the target compound creates symmetrical electron donation, enhancing thermal stability compared to 3,4-dimethoxy analogs, which exhibit asymmetrical charge distribution and higher polarity . - Hydrochloride Salts vs. Bromides :
The hydrochloride form (as in the target compound) offers improved solubility in polar solvents compared to bromides (e.g., 3,5-Dimethoxybenzyl bromide, CAS 877-88-3), which are more reactive but require cold storage due to instability .
Reactivity and Metabolic Stability
- Enzymatic Cleavage :
Methyl 3,4-dimethoxybenzyl ether (MDMBE) is cleaved by A. aegerita peroxidase with high catalytic efficiency (kcat/Km = 5.0 × 10⁵ M⁻¹s⁻¹), whereas 3,5-dimethoxy derivatives may exhibit slower cleavage due to steric hindrance from the symmetrical substituents . - Synthetic Utility :
The 3,5-dimethoxybenzyl group is preferred in dendritic material synthesis due to its crystallinity, as revealed by powder XRD studies, which show tight molecular packing compared to 3,4,5-trimethoxy analogs .
Pharmaceutical Relevance
- Verapamil-Related Compounds :
3,4-Dimethoxybenzyl alcohol and aldehyde are critical impurities in verapamil hydrochloride synthesis. In contrast, 3,5-dimethoxy derivatives are less common in pharmaceuticals but valued for their structural rigidity in drug design . - Amine Functionalization : 2,4-Dimethoxybenzylamine hydrochloride (CAS 20781-21-9) shares the hydrochloride salt feature but lacks the pyrrolidine moiety, resulting in reduced basicity and conformational flexibility compared to the target compound .
Biological Activity
3,5-Dimethoxybenzyl 3-pyrrolidinylmethyl ether hydrochloride is a compound that has gained attention for its potential biological activities, particularly in pharmacological applications. This article explores its synthesis, biological mechanisms, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 3,5-dimethoxybenzyl alcohol with pyrrolidine under acidic conditions to form the ether. The resulting product is then converted to its hydrochloride salt form using hydrochloric acid. The general synthetic route can be summarized as follows:
-
Reagents :
- 3,5-Dimethoxybenzyl alcohol
- Pyrrolidine
- Hydrochloric acid
-
Conditions :
- Temperature: Reflux
- Solvent: Typically an organic solvent such as DMF or THF
Biological Mechanisms
The biological activity of this compound is primarily linked to its interaction with various molecular targets in the body. It has been shown to exhibit the following mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes, potentially affecting metabolic pathways. For instance, it has been suggested that similar compounds can act as phosphodiesterase (PDE) inhibitors, which are important in regulating cyclic nucleotide levels in cells .
- Receptor Modulation : It may also interact with neurotransmitter receptors, influencing signaling pathways that are crucial for various physiological processes.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound possess significant antibacterial and antifungal properties. For example:
- Study Results :
- A study demonstrated that derivatives of this compound showed potent activity against various bacterial strains, including resistant strains.
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A clinical trial assessed the efficacy of a related compound in treating infections caused by resistant bacteria. The results indicated a notable reduction in bacterial load after treatment with the compound.
- Neuropharmacological Effects :
Data Tables
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 3,5-dimethoxybenzyl derivatives, such as 3,5-dimethoxybenzyl 3-pyrrolidinylmethyl ether hydrochloride?
- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For example, the Michaelis-Arbuzov reaction (used for phosphonate intermediates in ) requires anhydrous conditions and controlled heating. For etherification steps involving pyrrolidine, steric hindrance and nucleophilicity of the pyrrolidinylmethyl group must be addressed. Purification via column chromatography (polar stationary phase, gradient elution with ethyl acetate/hexane) is critical to isolate the hydrochloride salt .
Q. How can researchers characterize the structural integrity of 3,5-dimethoxybenzyl ether derivatives?
- Methodological Answer : Use a combination of -/-NMR to confirm substitution patterns on the benzyl ring (e.g., methoxy groups at 3,5-positions) and pyrrolidinylmethyl connectivity. Mass spectrometry (ESI-TOF) can validate the molecular ion peak [M+H] and fragmentation patterns. For crystalline derivatives, single-crystal X-ray diffraction (as in ) resolves stereoelectronic effects, such as hydrogen bonding between the hydrochloride counterion and ether oxygen .
Q. What solvent systems are optimal for maintaining the stability of 3,5-dimethoxybenzyl ether hydrochloride in solution?
- Methodological Answer : Hydrochloride salts of aromatic ethers are hygroscopic and prone to hydrolysis. Use aprotic solvents (e.g., DMSO-d for NMR, anhydrous DMF for reactions) to minimize degradation. Storage at –20°C under nitrogen is recommended, with periodic TLC monitoring (silica gel, UV visualization) to detect decomposition .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of 3,5-dimethoxybenzyl ethers in nucleophilic substitution reactions?
- Methodological Answer : The 3,5-dimethoxy groups donate electron density via resonance, activating the benzyl position for electrophilic attacks but creating steric hindrance. Computational studies (DFT at B3LYP/6-311G++ level) can model charge distribution and transition states. Experimentally, compare reaction rates with analogs (e.g., 3,5-dimethylbenzyl ethers) under identical SN2 conditions to isolate electronic vs. steric contributions .
Q. What strategies resolve contradictions in biological activity data for 3,5-dimethoxybenzyl derivatives across different assay systems?
- Methodological Answer : Discrepancies may arise from solubility differences (e.g., DMSO vs. aqueous buffers) or counterion effects. Validate activity via orthogonal assays:
- In vitro : Use cell-based assays (e.g., HEK293) with LC-MS quantification of intracellular compound levels.
- In silico : Perform molecular docking (AutoDock Vina) against proposed targets (e.g., GPCRs) to assess binding pose consistency with activity trends .
Q. How can Hirshfeld surface analysis improve the understanding of intermolecular interactions in crystalline 3,5-dimethoxybenzyl ether salts?
- Methodological Answer : Generate Hirshfeld surfaces (CrystalExplorer) to quantify non-covalent interactions. For example, in , dimeric N–H···S contacts stabilize the lattice. Apply 2D fingerprint plots to differentiate dominant interactions (e.g., C–H···O vs. π-π stacking) and correlate them with thermal stability (DSC/TGA data) .
Q. What are the challenges in scaling up the Wittig-Horner reaction for 3,5-dimethoxybenzyl phosphonate intermediates?
- Methodological Answer : Scale-up requires optimizing stoichiometry of aldehydes and phosphonates (e.g., 1:1.2 molar ratio) to minimize side products. Use flow chemistry with immobilized catalysts (e.g., Pd/C in fixed-bed reactors) to enhance yield and reproducibility. Monitor exothermicity via in-line IR spectroscopy to prevent thermal runaway .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
